Nicotelline-d9 CAS number and molecular weight
Nicotelline-d9 CAS number and molecular weight
Nicotelline-d9 is the deuterated form of Nicotelline, a minor alkaloid found in tobacco plants and smoke. As a stable isotope-labeled internal standard, it serves as a crucial tool in mass spectrometry-based quantitative analysis, particularly in metabolic and pharmacokinetic studies of nicotine and related compounds. This technical guide provides a comprehensive overview of Nicotelline-d9, including its chemical properties, its role in drug metabolism research, and detailed experimental protocols for its application.
Core Properties of Nicotelline-d9
Nicotelline-d9 is distinguished by the substitution of nine hydrogen atoms with deuterium, resulting in a higher molecular weight than its unlabeled counterpart. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.
There are conflicting reports regarding the CAS number for Nicotelline-d9, with both 1469367-99-4 and 2469258-18-0 being cited by various suppliers.[1][2][3] However, the most frequently referenced CAS number is 1469367-99-4.[1][2] The CAS number for the unlabeled Nicotelline is 494-04-2. The molecular weight of Nicotelline-d9 is consistently reported as 242.15 g/mol .[1][2][4][5]
A summary of the key quantitative data for Nicotelline-d9 is presented in the table below.
| Property | Value | References |
| CAS Number | 1469367-99-4 | [1][2] |
| Molecular Weight | 242.15 g/mol | [1][2][4][5] |
| Molecular Formula | C15H2D9N3 | [1][3][4] |
| Synonyms | 3,2′:4′,3′′-Terpyridine-d9, Nicotellin-d9 | [1][2] |
| Physical Form | Light Brown Solid | [6][7] |
| Melting Point | >195°C (decomposed) | [6] |
| Solubility | Chloroform, Methanol | [6][7] |
| Storage | -20°C Freezer | [6][7] |
Role in Cytochrome P-450 2A6 Inhibition
Nicotelline, the non-deuterated parent compound of Nicotelline-d9, is recognized as a potential inhibitor of human cytochrome P-450 2A6 (CYP2A6).[2][6] CYP2A6 is a key enzyme in the metabolic pathway of nicotine, responsible for its conversion to cotinine. The inhibition of this enzyme can alter the pharmacokinetics of nicotine, a principle that is being explored for its potential in smoking cessation therapies. By slowing down nicotine metabolism, the urge to smoke may be reduced.
The inhibitory effects of various nicotine-related alkaloids on CYP2A6 have been studied, and their inhibition constants (Ki) determined. While Nicotelline itself is a weaker inhibitor compared to other alkaloids like β-nicotyrine, its presence in tobacco smoke contributes to the overall modulation of CYP2A6 activity.
| Compound | Ki (μM) for CYP2A6 Inhibition |
| β-Nicotyrine | 0.37 |
| S-(-)-Anatabine | 3.8 |
| S-(-)-Nicotine | 4.4 |
| S-(-)-Anabasine | 5.4 |
| 2,3'-Bipyridyl | 7.7 |
| Myosmine | >20 |
| S-(-)-Nornicotine | >20 |
| S-Cotinine | >20 |
| S-Norcotinine | >20 |
| S-(-)-Nicotine N-1'-oxide | >20 |
| S-(-)-Nicotine Δ1'-5'-iminium ion | >20 |
| S-(-)-N-Methylanabasine | >20 |
| Anabaseine | >20 |
| Nicotelline | >20 |
Data sourced from Denton, T. et al.: Biochem. Pharm., 67, 751 (2004).
Experimental Protocols
Nicotelline-d9 is primarily used as an internal standard in quantitative mass spectrometry. Below is a detailed experimental protocol for the determination of Nicotelline (as a biomarker for tobacco smoke exposure) in human urine, adapted from a study that utilized a similar deuterated standard (Nicotelline-d8).
Determination of Nicotelline N-Oxides in Human Urine
This method involves the reduction of Nicotelline-N-oxides in urine back to Nicotelline, followed by extraction and LC-MS/MS analysis.
1. Sample Preparation:
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To 1 mL of a urine sample in a glass culture tube, add 100 μL of a 10 ng/mL Nicotelline-d9 internal standard solution.
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Add 100 μL of 20% (w/v) titanium trichloride (TiCl₃) to reduce the Nicotelline-N-oxides to Nicotelline.
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Allow the mixture to stand for 30 minutes at room temperature.
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Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.
2. Liquid-Liquid Extraction:
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Add 5 mL of a dichloromethane/isopropanol (9:1) solution to the tube.
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Vortex for 10 minutes to ensure thorough mixing.
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Centrifuge at 3000 rpm for 10 minutes to separate the phases.
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Transfer the organic (lower) layer to a clean tube.
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Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 μL of the initial mobile phase.
3. LC-MS/MS Analysis:
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Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
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Column: A C18 reverse-phase column.
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Mobile Phase:
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A: 10 mM ammonium formate in water
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B: 10 mM ammonium formate in methanol
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Gradient:
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Initial: 25% B
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0-2 min: Ramp to 100% B
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2-8 min: Hold at 100% B
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8-8.1 min: Return to 25% B
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8.1-10 min: Re-equilibrate at 25% B
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Flow Rate: 0.7 mL/min
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Injection Volume: 10 μL
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), positive mode
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Ion Spray Voltage: 4000 V
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Collision Gas: Argon at 1.5 mTorr
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MRM Transitions:
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Nicotelline: m/z 234 → [Product Ion] (Collision Energy: 35 eV)
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Nicotelline-d9: m/z 243 → [Product Ion]
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4. Quantification:
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Standard curves are generated using known concentrations of unlabeled Nicotelline with a fixed concentration of Nicotelline-d9.
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The limit of quantitation for this method has been reported to be as low as 4.12 pg/mL.
Visualizing Workflows and Pathways
Experimental Workflow for Nicotelline Analysis in Urine
The following diagram illustrates the key steps in the experimental protocol for quantifying Nicotelline in urine samples.
References
- 1. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotelline-d9 (Major) | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotelline (2,2â²,4,4â²,5,5â²,6,6â²-Dâ, 97%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-11063-1.2 [isotope.com]
